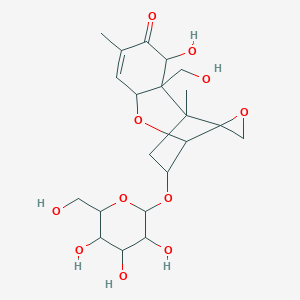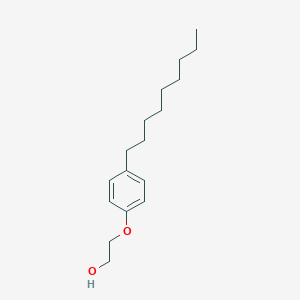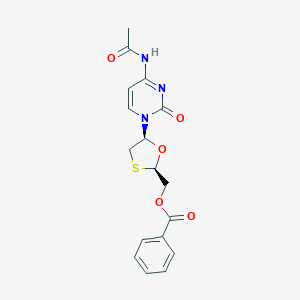
N-Acetyl O-Benzyl Lamivudine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of lamivudine isomers is a process that begins with benzoyloxyacetaldehyde and 1,4-dithiane-2,5-diol. The key steps in this synthesis involve the chlorination of oxathiolane lactol by SOCl2/DMF, followed by coupling with silylated N^4-acetylcytosine and subsequent deprotection. The synthesis yields two isomers, cis-(±) isomer 1 and trans-(±) isomer 2, with overall yields of 42.6% and 20.1%, respectively .
Molecular Structure Analysis
The molecular structure of N–((2–Acetylphenyl)carbamothioyl)benzamide has been thoroughly investigated. The compound's conformation is stabilized by various intermolecular and intramolecular hydrogen bonds. Detailed computational studies using Density Functional Theory (DFT) at the B3LYP level with a 6-311G(d,p) basis set have been conducted to compare the optimized molecular structure parameters with the experimental data obtained in the solid phase. The study also includes an analysis of the energy gap, global chemical reactivity descriptors, molecular electrostatic potential (MEP), Fukui functions, density of states (DoS), nonlinear optical (NLO) properties, and natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The synthesis of N-aryl(phenoxy, benzylidene)acetyl-1,4-benzoquinone monoimines involves the reaction of aminophenols with various arylacetyl, phenoxyacetyl, and cinnamoyl chlorides. This reaction takes place in dimethylformamide-acetic acid in the presence of anhydrous sodium acetate. The structural parameters of the synthesized products were determined, and their probable biological activity was assessed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structure analysis. The intermolecular interactions and their energies have been evaluated using Hirshfeld surface and energy framework analyses. These analyses provide insight into the stability and reactivity of the compounds. Additionally, the molecular docking investigations suggest potential inhibitory effects against the COVID-19 coronavirus's primary protease, indicating the biological relevance of the synthesized compound .
Applications De Recherche Scientifique
Anti-Hepatitis B Virus Activity
Research indicates that derivatives of Matijing-Su (MTS, N-(N-benzoyl-l-phenylalanyl)-O-acetyl-L-phenylalanol), a compound related to N-Acetyl O-Benzyl Lamivudine, have shown promising anti-Hepatitis B virus (HBV) activity. For instance, certain compounds exhibited better inhibition on the replication of HBV DNA compared to lamivudine, a known anti-HBV agent (Qiu et al., 2011). Similarly, another study confirmed the significant anti-HBV activities of Matijing-Su derivatives (Xu et al., 2009).
Analytical Method Development
In the realm of analytical chemistry, efforts have been made to develop methods for the estimation of lamivudine in biological samples. A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for lamivudine in rabbit plasma, demonstrating its applicability for pharmacokinetic studies (Singh et al., 2011). Additionally, a spectrophotometric method for assaying lamivudine has been developed, which is applicable in the analysis of commercially available lamivudine tablets (Madu et al., 2011).
Electrochemical Evaluation
Electrochemical methods have been proposed to determine lamivudine levels in serum and pharmaceutical formulations, highlighting the importance of such techniques in drug monitoring and quality control (Doğan et al., 2005).
Pharmaceutical Formulation
Research has also been conducted on the development of controlled release tablets using acetylated sago starch as a carrier for lamivudine. This work indicates the potential for improving drug delivery systems for lamivudine (Singh & Nath, 2013).
Clinical Studies
Several clinical studies have explored the efficacy and safety of lamivudine in various settings. For example, a one-year trial revealed substantial histologic improvement in many patients with chronic hepatitis B treated with lamivudine (Lai et al., 1998). Additionally, the emergence of lamivudine resistance in immunocompetent chronic hepatitis B patients has been documented, raising important considerations for treatment strategies (Honkoop et al., 1997).
Synthesis and Manufacturing
Innovations in the synthesis of lamivudine have also been a focus, with studies reporting continuous flow synthesis methods, potentially improving the manufacturing process (Mandala et al., 2017).
Hepatitis B Management
The National Institutes of Health provided insights into the management of hepatitis B, highlighting the role of lamivudine among other treatments (Sorrell et al., 2009).
Propriétés
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl O-Benzyl Lamivudine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

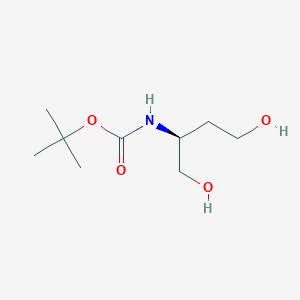
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
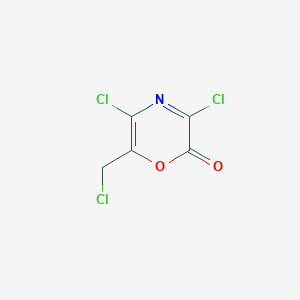
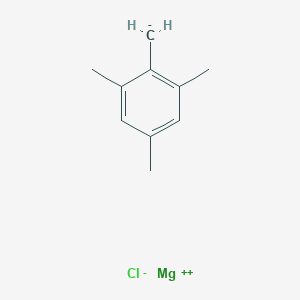
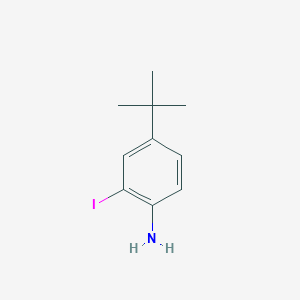
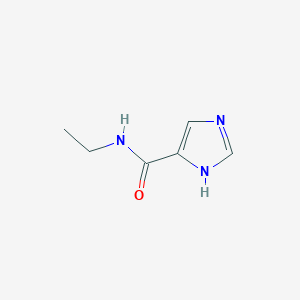

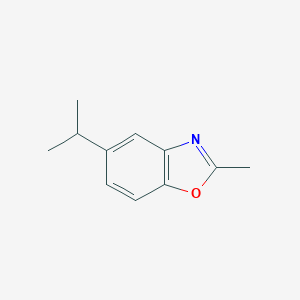
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
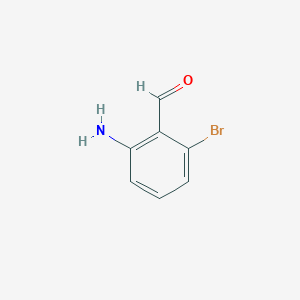
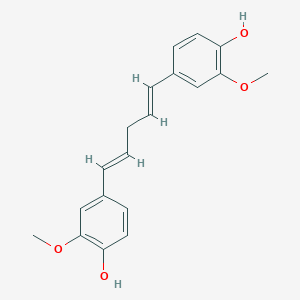
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
